5,7-Dichloro-1H-indazol-3-ol
CAS No.: 7364-30-9
Cat. No.: VC3873789
Molecular Formula: C7H4Cl2N2O
Molecular Weight: 203.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7364-30-9 |
|---|---|
| Molecular Formula | C7H4Cl2N2O |
| Molecular Weight | 203.02 g/mol |
| IUPAC Name | 5,7-dichloro-1,2-dihydroindazol-3-one |
| Standard InChI | InChI=1S/C7H4Cl2N2O/c8-3-1-4-6(5(9)2-3)10-11-7(4)12/h1-2H,(H2,10,11,12) |
| Standard InChI Key | NOEFPHNWRCXXLC-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C2=C1C(=O)NN2)Cl)Cl |
| Canonical SMILES | C1=C(C=C(C2=C1C(=O)NN2)Cl)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features an indazole core—a bicyclic structure comprising a benzene ring fused to a pyrazole ring—with chlorine substituents at positions 5 and 7, and a hydroxyl group at position 3. X-ray crystallographic data for analogous indazoles reveals planarity in the bicyclic system, with substituents adopting positions perpendicular to the aromatic plane to minimize steric hindrance . The chlorine atoms enhance lipophilicity (calculated logP ≈ 2.8), while the hydroxyl group enables hydrogen bonding, creating a balance between membrane permeability and target engagement.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄Cl₂N₂O |
| Molecular Weight | 203.02 g/mol |
| CAS Number | 7364-30-9 |
| IUPAC Name | 5,7-dichloro-1,2-dihydroindazol-3-one |
| SMILES | C1=C(C=C(C2=C1C(=O)NN2)Cl)Cl |
| Hydrogen Bond Donors | 2 (NH and OH) |
| Hydrogen Bond Acceptors | 3 (N, N, O) |
Synthesis and Characterization
Synthetic Routes
The primary synthesis method involves cyclization of 1,2,3-oxadiazolium salts under acidic conditions. A modified approach adapted from 5-chloro-1H-indazol-3-ol synthesis employs:
-
Starting Material: 5,7-dichloro-2-hydrazinylbenzoic acid
-
Reaction Conditions: Hydrochloric acid (10% v/v) in water at 100°C for 3 hours under nitrogen
-
Workup: Neutralization with sodium carbonate to pH 7.0, followed by filtration and drying
Alternative routes utilize palladium-catalyzed cross-coupling to introduce chlorine substituents post-cyclization, though these methods require stringent temperature control (70–80°C) and inert atmospheres .
Spectroscopic Characterization
¹H NMR (DMSO-d₆):
HRMS: m/z [M+H]⁺ calculated 203.9413, observed 203.9412 . The isotopic pattern at m/z 205.9385 (³⁷Cl) confirms dichloro substitution.
Biological Activities and Mechanisms
D-Amino Acid Oxidase (DAAO) Modulation
6-Fluoro-1H-indazol-3-ol elevates plasma d-serine levels in mice (EC₅₀ = 120 nM) , suggesting that 5,7-dichloro substitution could yield improved blood-brain barrier penetration due to higher lipophilicity.
Antiviral Applications
Patent literature describes 4-chloroindazole derivatives as HIV-1 capsid inhibitors . The dichloro motif may enhance binding to viral proteases through halogen bonding with backbone carbonyls.
Research Challenges and Future Directions
Synthetic Optimization
Current limitations include:
-
Purification difficulties due to dibromo/dichloro byproducts
Opportunities exist for: -
Flow chemistry approaches to improve reaction control
-
Enzymatic resolution of regioisomers
Pharmacological Profiling
Critical unanswered questions:
-
Oral bioavailability and plasma protein binding
-
CYP450 inhibition potential
-
Acute toxicity (LD₅₀) in mammalian models
Therapeutic Exploration
Priority areas for investigation:
-
Oncology: FGFR-driven cancers (e.g., urothelial carcinoma)
-
Neurology: NMDA receptor hypofunction in schizophrenia
-
Infectious Diseases: Broad-spectrum antiviral activity screening
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume